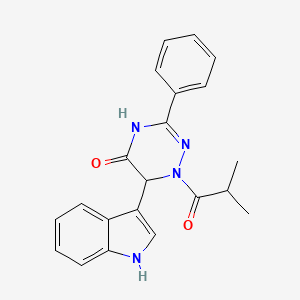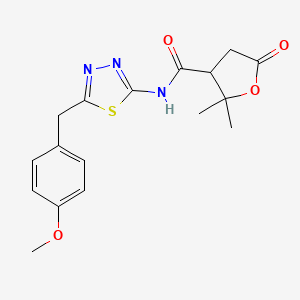![molecular formula C25H30N2O8S B10872196 dimethyl (6E)-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B10872196.png)
dimethyl (6E)-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIMETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-{2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE: is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, methyl, and sulfonyl hydrazone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-{2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclohexane Ring:
Introduction of the Sulfonyl Hydrazone Group: This step involves the reaction of a sulfonyl hydrazide with the cyclohexanone derivative under acidic or basic conditions to form the hydrazone linkage.
Esterification: The final step involves esterification reactions to introduce the dimethyl ester groups, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The sulfonyl hydrazone group can be reduced to form the corresponding amine.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical transformations, making it useful in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The sulfonyl hydrazone group, in particular, is known for its ability to form stable complexes with metal ions, which can be useful in bioinorganic chemistry.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics such as increased stability or reactivity.
Wirkmechanismus
The mechanism by which DIMETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-{2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl hydrazone group can form stable complexes with metal ions, which could be involved in its mechanism of action in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DIMETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-1,3-CYCLOHEXANEDICARBOXYLATE: Lacks the sulfonyl hydrazone group, which may result in different reactivity and applications.
DIMETHYL 4-HYDROXY-2-(4-METHYLPHENYL)-4-METHYL-6-{2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE:
Uniqueness
The presence of both the sulfonyl hydrazone and methoxy groups in DIMETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-{2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE makes it unique compared to other similar compounds
This detailed overview provides a comprehensive understanding of DIMETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-4-METHYL-6-{2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE, from its synthesis to its applications and mechanisms of action
Eigenschaften
Molekularformel |
C25H30N2O8S |
|---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
dimethyl (6E)-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-[(4-methylphenyl)sulfonylhydrazinylidene]cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C25H30N2O8S/c1-15-6-12-18(13-7-15)36(31,32)27-26-19-14-25(2,30)22(24(29)35-5)20(21(19)23(28)34-4)16-8-10-17(33-3)11-9-16/h6-13,20-22,27,30H,14H2,1-5H3/b26-19+ |
InChI-Schlüssel |
RJQULRSKQZVKEF-LGUFXXKBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CC(C(C(C2C(=O)OC)C3=CC=C(C=C3)OC)C(=O)OC)(C)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(C(C(C2C(=O)OC)C3=CC=C(C=C3)OC)C(=O)OC)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)-N''-(tricyclo[3.3.1.1~3,7~]dec-2-ylcarbamoyl)carbamimidamido]ethyl}benzenesulfonamide](/img/structure/B10872121.png)

![2-(phenoxymethyl)-12-(pyridin-3-yl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B10872135.png)

![1-{3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-YL]piperidino}-2-butyn-1-one](/img/structure/B10872149.png)
![2-{3-Nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}quinoxaline](/img/structure/B10872157.png)
![6-[3-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10872169.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10872178.png)
![4-[2-[[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methylamino]ethyl]-N-prop-2-enylpiperazine-1-carbothioamide](/img/structure/B10872180.png)
![N-benzyl-2-{[({[(1E)-1-phenylethylidene]amino}oxy)acetyl]amino}benzamide](/img/structure/B10872182.png)
![N-(4-chlorobenzyl)-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10872187.png)
![6-(2,6-Dimethoxyphenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10872197.png)
![4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B10872205.png)
